3-Methoxycatechol
Overview
Description
3-Methoxycatechol is a compound that can undergo various chemical reactions due to its methoxy and catechol functional groups. It is a significant chemical used in different synthetic processes and has been explored in various research contexts to understand its synthesis, properties, and applications.
Synthesis Analysis
The synthesis of 3-Methoxycatechol and its derivatives involves several methods, including oxidative coupling and regiocontrolled reactions. For instance, Sawama et al. (2022) described the oxidative two-way regiocontrolled coupling of 3-methoxycarbonylcatechol with indoles via an ortho-benzoquinone intermediate to generate adducts with regioselectivity confirmed by DFT calculations (Sawama et al., 2022). Additionally, Sastry et al. (2010) developed syntheses for 3-hydroxymollugin and 3-methoxymollugin starting from 3-bromomollugin, showing the versatility of 3-methoxycatechol derivatives in synthetic chemistry (Sastry et al., 2010).
Molecular Structure Analysis
The molecular structure of 3-Methoxycatechol allows for specific interactions and reactions due to its functional groups. The presence of a methoxy group attached to a catechol backbone provides unique electronic and steric properties, influencing its reactivity and applications in organic synthesis.
Chemical Reactions and Properties
3-Methoxycatechol participates in various chemical reactions, including regioselective reductions and coupling reactions. For example, Issa et al. (2006) reported the regioselective reduction of 3-methoxymaleimides using sodium borohydride, highlighting the chemical versatility of methoxy-substituted compounds (Issa et al., 2006).
Scientific Research Applications
Oxidative Coupling Reactions
3-Methoxycatechol has been shown to participate effectively in oxidative coupling reactions. Sawama et al. (2022) demonstrated its use in two-way regiocontrolled coupling with indoles via an ortho-benzoquinone intermediate, resulting in the generation of 4-adducts or 5-adducts. This process was facilitated by phenyliodine(III) diacetate oxidation and validated through DFT calculations (Sawama et al., 2022).
Electrochemical Synthesis of Sulfone Derivatives
Nematollahi and Rahchamani (2002) studied the electrochemical oxidation of 3-methoxycatechol in the presence of benzenesulfinic acid. They found that 3-methoxycatechol can be converted to sulfone derivatives through Michael addition of benzenesulfinate to o-quinones. This research suggests potential applications in electro-organic synthesis (Nematollahi & Rahchamani, 2002).
Transglycosylation Reactions
The acceptor specificity of Streptococcus mutans GS-5 glucosyltransferase-D (GTF-D) for dihydroxy aromatic compounds including 3-methoxycatechol was explored by Meulenbeld and Hartmans (2000). They found that 3-methoxycatechol could be glycosylated with high efficiency, indicating its potential in enzymatic transglycosylation processes (Meulenbeld & Hartmans, 2000).
Involvement in Lignin Degradation
Thorenoor et al. (2009) discovered that a previously uncultured Propionibacterium, isolated from paper mill effluent, could degrade various aromatic hydrocarbons including 3-methoxycatechol. This finding implies that 3-methoxycatechol may be involved in the degradation of lignin-like O-aryl alkyl ethers, highlighting its environmental relevance (Thorenoor et al., 2009).
Atmospheric Chemistry
Pillar and Guzman (2017) studied the oxidation of 3-methoxycatechol at the air-water interface with ozone, providing insights into the atmospheric chemistry of oxygenated aromatics derived from environmental contaminants. Their research indicates the potential of 3-methoxycatechol to produce low molecular weight carboxylic acids and secondary organic aerosols in the atmosphere (Pillar & Guzman, 2017).
Safety And Hazards
properties
IUPAC Name |
3-methoxybenzene-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c1-10-6-4-2-3-5(8)7(6)9/h2-4,8-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPYUENQFPVNPHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4020826 | |
Record name | 3-Methoxycatechol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4020826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxycatechol | |
CAS RN |
934-00-9 | |
Record name | 3-Methoxycatechol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=934-00-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methoxycatechol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000934009 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-METHOXYCATECHOL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66525 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Methoxycatechol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4020826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methoxycatechol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.070 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-METHOXYCATECHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IC13U5393C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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